molecular formula C17H25BO2Si B1341889 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane CAS No. 870238-65-6

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane

Cat. No. B1341889
M. Wt: 300.3 g/mol
InChI Key: CIKKODWPGJIJQG-UHFFFAOYSA-N
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Description

The compound 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane is a specialized molecule that is likely to be used in organic synthesis and catalysis. While the provided papers do not directly discuss this compound, they do provide insight into the broader class of 1,3,2-dioxaborolane derivatives and their utility in organic chemistry. For instance, 2-(Trimethylsiloxy)-1,3,2-dioxaborolanes, which are related to the compound , have been synthesized and studied for their physical properties and potential applications in synthesis .

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborolane compounds involves the cleavage of trialkyltin or germanium derivatives with trimethylchlorosilane . This method could potentially be adapted for the synthesis of 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane, although the specific details would depend on the availability of suitable starting materials and the desired functional groups on the phenyl ring.

Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborolane derivatives is characterized by the presence of a boron atom within a cyclic framework that includes two oxygen atoms and one carbon atom. The physical measurements such as molecular weights, infrared, and proton nuclear magnetic resonance (p.m.r.) spectra provide valuable information about the structure and substituents on the ring .

Chemical Reactions Analysis

Although the specific chemical reactions of 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane are not detailed in the provided papers, similar compounds have been shown to be effective catalysts. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as a catalyst for the amide condensation of sterically demanding carboxylic acids . This suggests that the compound may also have catalytic properties, particularly in reactions that benefit from the presence of a boron Lewis acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives can be inferred from their molecular structure and the substituents present. The infrared and p.m.r. spectra provide insights into the functional groups and the electronic environment of the boron center . These properties are crucial for understanding the reactivity and potential applications of the compound in organic synthesis and catalysis.

Scientific Research Applications

Synthesis and Molecular Structure

This compound and its derivatives have been pivotal in the development of novel synthesis methods for organic molecules and materials. For example, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using similar boronic esters demonstrates their utility in creating compounds with potential inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002). Additionally, the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane through rhodium-catalyzed hydroboration highlights its structural and chemical versatility (Coombs et al., 2006).

Development of Silicon-Based Drugs and Odorants

The compound has been used as a building block for the synthesis of biologically active derivatives, such as the retinoid agonist disila-bexarotene. This showcases its potential in the development of silicon-based drugs, offering a new pathway for drug design and synthesis (Büttner et al., 2007).

Application in Sensing and Detection

Derivatives of this compound have been employed in the design and synthesis of new materials for sensing applications. For instance, a new 4-substituted pyrene derivative was synthesized for the detection of H2O2 in living cells, demonstrating the compound’s utility in developing sensitive and selective probes for biological and environmental monitoring (Nie et al., 2020).

Continuous Flow Synthesis

The scalability of synthesizing such compounds has been demonstrated through a continuous-flow and distillation process, highlighting their practical application in industrial settings. This process efficiently produced key reagents for propargylation, showcasing the compound's significance in facilitating large-scale organic synthesis (Fandrick et al., 2012).

Electrochemical Properties

Research into the electrochemical properties of sulfur-containing organoboron compounds related to this chemical structure has opened new avenues for the development of electrochemical sensors and devices, indicating its broad applicability in both organic electronics and analytical chemistry (Tanigawa et al., 2016).

Future Directions

The future directions for the use of 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane in chemical reactions and synthesis are promising. Its ability to participate in borylation and hydroboration reactions makes it a valuable tool in the synthesis of complex organic compounds .

properties

IUPAC Name

trimethyl-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-10-8-14(9-11-15)12-13-21(5,6)7/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKKODWPGJIJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592229
Record name Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane

CAS RN

870238-65-6
Record name Trimethyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane
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